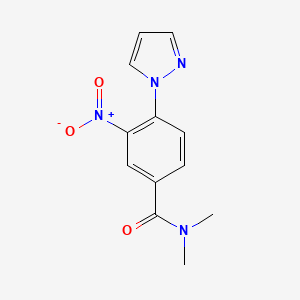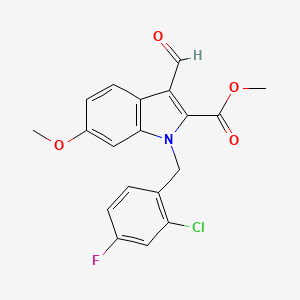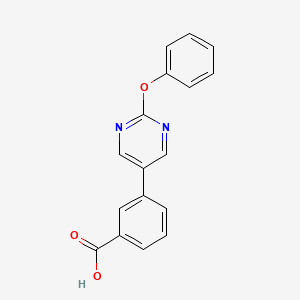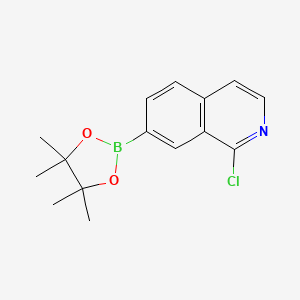
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Vue d'ensemble
Description
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, also known as DMNPB, is a synthetic compound that has been used in various scientific research applications. It is a member of the nitrobenzene family of compounds, which are characterized by their aromatic, nitro-substituted nature. DMNPB is a versatile compound that has been used in a variety of research applications, including drug synthesis, molecular biology, and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Applications
Imidazole derivatives, like our compound of interest, have been reported to exhibit significant antibacterial and antifungal activities . The nitro and pyrazole groups may contribute to these properties by interfering with the microbial cell wall synthesis or DNA replication. This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Properties
Compounds containing the imidazole moiety have shown anti-inflammatory and analgesic effects . They can be designed to target specific inflammatory pathways, offering potential for the development of novel anti-inflammatory drugs with fewer side effects compared to current medications.
Antitumor Activity
The structural features of imidazole derivatives are conducive to antitumor activity. They can act as inhibitors of cancer cell growth and proliferation. Research into the specific mechanisms by which our compound might exert antitumor effects could lead to new therapeutic options for cancer treatment .
Antidiabetic Potential
Imidazole compounds have been explored for their antidiabetic potential, with some derivatives showing the ability to modulate insulin signaling pathways . Further research could determine if N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has applications in managing diabetes.
Energetic Materials Development
Derivatives of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide have been investigated for use in energetic materials , such as melt-castable explosives . These materials are crucial for defense and aerospace technologies, and the compound’s thermal stability and energetic performance are key factors in its applicability.
Antiparasitic and Antiprotozoal Effects
Imidazole derivatives are known for their antiparasitic and antiprotozoal effects, which include activity against organisms causing diseases like leishmaniasis and malaria . The compound could be part of a new class of drugs to treat these diseases, especially in regions where they are endemic.
Mécanisme D'action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation of certain enzymes or receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, a similar compound, has been shown to have promising melting point and thermal stability, making it a potential melt-castable explosive .
Propriétés
IUPAC Name |
N,N-dimethyl-3-nitro-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-14(2)12(17)9-4-5-10(11(8-9)16(18)19)15-7-3-6-13-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFALJQAHHXMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387157.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride](/img/structure/B1387160.png)



![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1387165.png)
![2-{[1-(5-Chloro-2-methylphenyl)-6-oxo-1,2,3,6-tetrahydropyridazin-3-yl]oxy}butanoic acid](/img/structure/B1387167.png)
![4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1387168.png)



![N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387178.png)